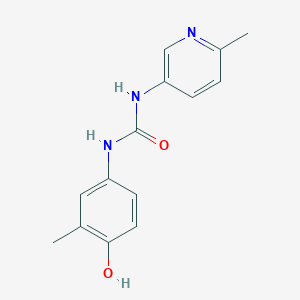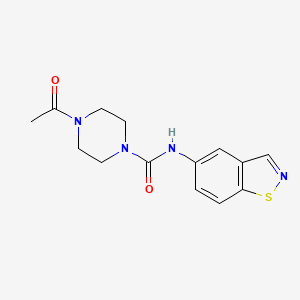![molecular formula C11H14N2OS B7678734 4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole](/img/structure/B7678734.png)
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole, also known as DMTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTP is a pyrazole derivative that has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of 4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. This compound has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to inhibit apoptosis by regulating the expression of various apoptotic genes.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be synthesized using a multistep procedure that is relatively simple and cost-effective. It is also stable under various conditions, making it a suitable tool for long-term experiments. However, this compound also has some limitations, including its limited solubility in water and some organic solvents. This can make it difficult to use in certain experiments that require a high solubility.
Orientations Futures
There are several future directions for the study of 4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole. One potential direction is the further investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its cardioprotective effects and its potential use in the prevention and treatment of cardiovascular disease. Additionally, the study of this compound's anticancer properties and its potential use as a chemotherapeutic agent is an area of interest for future research. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of new compounds with improved properties and potential applications in scientific research.
Méthodes De Synthèse
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole can be synthesized using a multistep procedure that involves the reaction of 2,5-dimethyl-3-thiophenemethanol with hydrazine hydrate, followed by the reaction of the resulting hydrazine with 1-methyl-4-chloropyrazole. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole has been used in various scientific research applications, including the study of the nervous system, cardiovascular system, and cancer. This compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have cardioprotective effects by reducing the risk of ischemic heart disease. Additionally, this compound has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
4-[(2,5-dimethylthiophen-3-yl)methoxy]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8-4-10(9(2)15-8)7-14-11-5-12-13(3)6-11/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHVIFFHDHIWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)COC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)

![N-[(2R)-1-cyclohexylpropan-2-yl]-2-(oxan-4-yl)acetamide](/img/structure/B7678689.png)


![1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole](/img/structure/B7678712.png)
![N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide](/img/structure/B7678721.png)
![4-[(E)-2-(5-bromo-1,3-thiazol-2-yl)ethenyl]thiadiazole](/img/structure/B7678726.png)
![5-[(6-aminopyridin-2-yl)methylsulfanyl]-N-(2-thiophen-2-ylethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7678735.png)

![2-[ethyl-[methyl(propan-2-yl)carbamoyl]amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7678745.png)
